molecular formula C18H18O B12532375 Cyclobutanone, 2,2-bis(4-methylphenyl)- CAS No. 671782-23-3

Cyclobutanone, 2,2-bis(4-methylphenyl)-

Katalognummer: B12532375
CAS-Nummer: 671782-23-3
Molekulargewicht: 250.3 g/mol
InChI-Schlüssel: KFPRWBPSBNTYSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclobutanone, 2,2-bis(4-methylphenyl)- is a chemical compound with the molecular formula C18H18O It is a derivative of cyclobutanone, where two 4-methylphenyl groups are attached to the 2,2-positions of the cyclobutanone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The primary method for synthesizing cyclobutanone derivatives, including Cyclobutanone, 2,2-bis(4-methylphenyl)-, is through [2 + 2] cycloaddition reactions. This method involves the reaction of alkenes or alkynes with ketenes or other suitable reactants under specific conditions to form the cyclobutane ring. The reaction conditions typically involve the use of catalysts such as transition metals or photochemical activation to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production of Cyclobutanone, 2,2-bis(4-methylphenyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization or chromatography are employed to obtain high-purity compounds suitable for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

Cyclobutanone, 2,2-bis(4-methylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds .

Wissenschaftliche Forschungsanwendungen

Cyclobutanone, 2,2-bis(4-methylphenyl)- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Cyclobutanone, 2,2-bis(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to specific physiological effects. The exact molecular targets and pathways depend on the context of its application and the specific biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclobutanone: The parent compound with a simpler structure.

    Cyclobutanone, 2,2-diphenyl-: A similar compound with phenyl groups instead of 4-methylphenyl groups.

    Cyclobutanone, 2,2-bis(4-chlorophenyl)-: A derivative with chlorophenyl groups.

Uniqueness

Cyclobutanone, 2,2-bis(4-methylphenyl)- is unique due to the presence of 4-methylphenyl groups, which impart specific steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from other cyclobutanone derivatives .

Eigenschaften

CAS-Nummer

671782-23-3

Molekularformel

C18H18O

Molekulargewicht

250.3 g/mol

IUPAC-Name

2,2-bis(4-methylphenyl)cyclobutan-1-one

InChI

InChI=1S/C18H18O/c1-13-3-7-15(8-4-13)18(12-11-17(18)19)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3

InChI-Schlüssel

KFPRWBPSBNTYSX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2(CCC2=O)C3=CC=C(C=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.